N-(3-isopropoxypropyl)-2-thiophenecarboxamide
Overview
Description
N-(3-isopropoxypropyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.09799996 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
RAFT Polymerization and Drug Delivery Applications
RAFT polymerization has been utilized to control the polymerization of N-isopropylacrylamide, a process critical for developing thermoresponsive polymers widely investigated for drug delivery systems. This controlled polymerization method enables the synthesis of polymers with specific characteristics, facilitating their use in targeted drug delivery and other biomedical applications (Convertine et al., 2004).
Bioengineering and Cell Detachment
Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been explored for their ability to nondestructively release biological cells and proteins. This property is particularly useful in bioengineering applications such as studying the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids. The thermoresponsive nature of pNIPAM allows for precise control over cell detachment, highlighting its potential in tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).
Functional Copolymers for Bioengineering
The development of stimuli-responsive copolymers, including those based on N-isopropylacrylamide, underscores the material's significance in bioengineering. These copolymers are instrumental in various applications, including cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and the protein dehydration process. Their unique properties, such as the ability to undergo reversible phase transitions, make them valuable for creating advanced bioengineering materials (Rzaev, Dinçer, & Pişkin, 2007).
Properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)14-7-4-6-12-11(13)10-5-3-8-15-10/h3,5,8-9H,4,6-7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXSUSTBXFLPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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